3-Amino-2-(4-bromo-2-methylphenyl)propanoic acid
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Overview
Description
3-Amino-2-(4-bromo-2-methylphenyl)propanoic acid: is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of propanoic acid, featuring an amino group, a bromine-substituted phenyl ring, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(4-bromo-2-methylphenyl)propanoic acid typically involves the following steps:
Bromination: The starting material, 2-methylphenylpropanoic acid, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the alpha position of the propanoic acid chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine-substituted phenyl ring to a hydrogen-substituted phenyl ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of the compound.
Reduction: Hydrogen-substituted phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It is used in studies to understand the biochemical pathways involving amino acids and their derivatives.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-bromo-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in amino acid metabolism.
Comparison with Similar Compounds
3-Amino-2-(4-fluorophenyl)propanoic acid: Similar structure but with a fluorine atom instead of bromine.
3-Amino-2-(4-chlorophenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-Amino-2-(4-iodophenyl)propanoic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness:
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
3-amino-2-(4-bromo-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-6-4-7(11)2-3-8(6)9(5-12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
InChI Key |
MTFPNNPVKVCEGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(CN)C(=O)O |
Origin of Product |
United States |
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